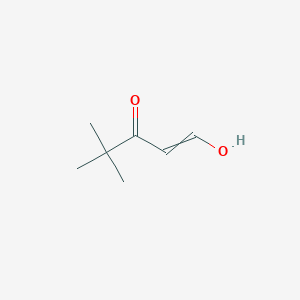

1-Hydroxy-4,4-dimethylpent-1-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

39245-06-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-hydroxy-4,4-dimethylpent-1-en-3-one |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h4-5,8H,1-3H3 |

InChI Key |

WIAGNCOGJRYSJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C=CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for α Hydroxylated Enones

Strategies for Carbon-Carbon Bond Formation in Enone Synthesis

Aldol-Type Condensations and Dehydrations in α,β-Unsaturated Carbonyl Generation

Aldol-type condensations are powerful carbon-carbon bond-forming reactions that are widely used to synthesize β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds. libretexts.org This two-step sequence, often referred to as an aldol condensation, is a cornerstone in the synthesis of enones. openstax.orgwikipedia.org

The reaction is typically catalyzed by either a base or an acid. libretexts.org Under basic conditions, a catalytic amount of base is used to deprotonate an α-hydrogen from a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule, forming a β-hydroxy carbonyl compound after protonation. libretexts.org Subsequent heating in the presence of either acid or base leads to the elimination of a water molecule, a process known as dehydration, to form the conjugated enone. libretexts.orgopenstax.org The driving force for this dehydration is the formation of a stable, conjugated π-system. libretexts.org

Acid-catalyzed aldol condensations proceed through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic and facilitating the formation of the enol. The enol then acts as a nucleophile, attacking a protonated carbonyl of another molecule. Dehydration under acidic conditions involves protonation of the β-hydroxyl group, which then leaves as a water molecule. libretexts.org

The Claisen-Schmidt reaction is a specific type of aldol condensation where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde. libretexts.org

Table 1: Comparison of Base-Catalyzed and Acid-Catalyzed Aldol Condensations

| Feature | Base-Catalyzed | Acid-Catalyzed |

| Nucleophile | Enolate | Enol |

| Intermediate | β-Hydroxy carbonyl | β-Hydroxy carbonyl |

| Catalyst | Hydroxide, alkoxides | Protic acids (e.g., HCl, H₂SO₄) |

| Dehydration | E1cB mechanism | E1 or E2 mechanism |

Wittig and Related Olefination Reactions for Enone Scaffolds

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes with a defined location of the double bond. mnstate.edulumenlearning.com It involves the reaction of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.com This reaction is particularly useful for creating the C=C double bond of the enone framework.

The synthesis of the Wittig reagent begins with the formation of a phosphonium salt, typically from the reaction of triphenylphosphine with an alkyl halide. lumenlearning.com The phosphonium salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus, yielding the nucleophilic ylide. lumenlearning.com

The mechanism of the Wittig reaction is thought to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. chemistrysteps.com This unstable intermediate then fragments to give the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. total-synthesis.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, which typically have alkyl substituents, generally lead to the formation of (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, tend to produce (E)-alkenes as the major product. organic-chemistry.org

Knoevenagel Condensation in the Context of Substituted Enone Synthesis

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine. wikipedia.orgorganicreactions.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, ethyl acetoacetate), which makes the methylene protons acidic. wikipedia.org

The reaction proceeds via nucleophilic addition of the carbanion, generated from the deprotonation of the active methylene compound, to the carbonyl group. This is followed by a dehydration step to yield a conjugated enone. wikipedia.org The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

A notable variation is the Doebner modification, where pyridine is used as the catalyst and one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid. In this case, the condensation is often followed by decarboxylation. organic-chemistry.org The Knoevenagel condensation is a valuable tool for the synthesis of highly substituted and functionalized enones. purechemistry.org

Table 2: Key Features of Enone Synthesis Reactions

| Reaction | Key Reactants | Catalyst | Key Intermediate | Product Feature |

| Aldol Condensation | Aldehydes/Ketones | Acid or Base | β-Hydroxy carbonyl | α,β-Unsaturated carbonyl |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Strong Base (for ylide formation) | Oxaphosphetane | Defined alkene position |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Weak Base (e.g., amine) | Adduct from nucleophilic addition | Highly substituted enone |

Selective Hydroxylation Approaches for α-Carbonyl Positions

Introducing a hydroxyl group at the α-position of an enone requires methods that are selective and can be performed under mild conditions to avoid unwanted side reactions.

Direct C–H Hydroxylation Methods (e.g., Visible-Light-Induced Hydrogen Atom Transfer)

Direct C–H hydroxylation offers an atom-economical approach to introduce a hydroxyl group. A notable method involves visible-light-induced hydrogen-atom transfer (HAT). chemrxiv.orgresearchgate.net This technique can facilitate the γ-hydroxylation of enones, and conceptually similar strategies can be envisioned for α-hydroxylation.

In one reported system for γ-hydroxylation, a photocatalyst, such as eosin Y, is excited by visible light. chemrxiv.org The excited photocatalyst can then generate a reactive species, for instance, a bromine radical from the decomposition of the photocatalyst itself, which acts as the HAT catalyst. chemrxiv.org This radical abstracts a hydrogen atom from the target C–H bond, generating a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, which is subsequently converted to a hydroperoxide. The final step involves the reduction of the hydroperoxide to the desired alcohol. chemrxiv.org Such photocatalytic methods are advantageous as they often proceed under mild, metal-free conditions. chemrxiv.org

Chemoenzymatic Synthetic Routes to Hydroxylated Carbonyl Compounds

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules like hydroxylated carbonyl compounds. researchgate.net Enzymes, such as dehydrogenases, can catalyze the highly regio- and stereoselective reduction of dicarbonyl compounds to afford α-hydroxy ketones. nih.gov

For instance, butanediol dehydrogenase has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones with high enantiomeric excess. nih.gov This biocatalytic approach offers several advantages, including mild reaction conditions and high selectivity, which can be difficult to achieve with traditional chemical methods. nih.govgoogle.com The enzymatic reduction often requires a cofactor, such as NADH or NADPH, which can be regenerated in situ to improve the economic viability of the process. google.com While this specific example focuses on the reduction of diketones, the principle of using enzymes for selective hydroxylation or related transformations is a powerful strategy in the synthesis of hydroxylated carbonyl compounds.

Functional Group Interconversions from Precursors (e.g., Epoxides, Alkynes)

The creation of α-hydroxylated enones can be efficiently achieved by converting precursor molecules like epoxides and alkynes through various chemical transformations. These methods leverage the inherent reactivity of the starting functional groups to install the desired α-hydroxy ketone moiety.

From Epoxides: Epoxides are versatile precursors for α-hydroxy ketones. One prominent method involves a biocatalytic cascade reaction. This one-pot synthesis can convert a meso- or racemic epoxide into an enantiopure α-hydroxy ketone. acs.org The process utilizes an epoxide hydrolase to open the epoxide ring, followed by an alcohol dehydrogenase-catalyzed oxidation of the resulting diol intermediate. acs.org For instance, systems co-expressing epoxide hydrolase and alcohol dehydrogenase have been developed for the in vivo synthesis of α-hydroxy ketones from racemic epoxides like styrene oxide. proquest.com

Another approach involves the reaction of α-epoxy ketones with xanthate salts. This reaction opens the epoxide ring to form an α-xanthyl-β-hydroxy ketone intermediate. chemrxiv.org This intermediate can then undergo further reactions, effectively serving as a synthetic equivalent for the formation of a new bond at the α-position, ultimately leading to a substituted enone structure after elimination. chemrxiv.org While this specific route focuses on α-substitution, the initial epoxide opening demonstrates a key functional group interconversion to a β-hydroxy ketone, a close relative of the target α-hydroxy structure.

From Alkynes: Alkynes serve as valuable precursors for α-hydroxy ketones through a hydrosilylation-oxidation strategy. This method hinges on the regioselective hydrosilylation of an alkyne, catalyzed by a ruthenium complex like [Cp*Ru(MeCN)₃]PF₆, to form a vinylsilane intermediate. nih.gov Subsequent oxidation of this vinylsilane allows for the controlled installation of oxygen functionality. Alkynes that already contain propargylic, homopropargylic, or bis-homopropargylic hydroxyl groups can be converted into ketone or α-hydroxy ketone functionalities using this sequence. nih.gov This approach offers a flexible way to access complex molecular architectures from relatively simple alkyne starting materials. nih.gov

| Precursor Type | Methodology | Key Reagents/Catalysts | Intermediate | Final Product Type |

|---|---|---|---|---|

| Epoxide | Biocatalytic Cascade | Epoxide Hydrolase, Alcohol Dehydrogenase | Diol | α-Hydroxy Ketone |

| α-Epoxy Ketone | Xanthate Opening | Potassium O-ethyl xanthate | α-Xanthyl-β-hydroxy ketone | α-Substituted Enone |

| Alkyne | Hydrosilylation-Oxidation | [Cp*Ru(MeCN)₃]PF₆, Oxidant | Vinylsilane | α-Hydroxy Ketone |

Asymmetric and Stereoselective Synthesis of α-Hydroxylated Enone Stereoisomers

The generation of α-hydroxylated enones with specific three-dimensional arrangements (stereoisomers) is of paramount importance, as the biological activity of chiral molecules often depends on their precise stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. uwindsor.ca This is achieved through methods that employ chiral catalysts or leverage existing chirality within the substrate molecule to direct the outcome of the reaction.

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product preferentially, without being consumed in the process. These catalysts create a chiral environment that forces the reaction to proceed along a lower-energy pathway to one stereoisomer over the other.

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. Ene reductases (ERs) from the old yellow enzyme (OYE) family can perform the asymmetric monoreduction of α,β-dicarbonyl compounds to yield chiral α-hydroxy carbonyls. acs.org For example, the enzyme OYE3 can convert 1-phenyl-1,2-propanedione into (R)-phenylacetylcarbinol, a precursor to norephedrine, with high conversion (91%) and excellent enantiomeric excess (>99% ee). acs.org This demonstrates the power of biocatalysts to achieve near-perfect stereocontrol in the synthesis of α-hydroxy ketones. acs.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. A cooperative dual catalytic system using a chiral primary amine and a ketone has been developed for the asymmetric α-hydroxylation of β-ketocarbonyls with hydrogen peroxide (H₂O₂). nih.gov In this system, the chiral amine activates the substrate by forming an enamine, while also working with the ketone co-catalyst to activate H₂O₂ through an oxaziridine intermediate. This dual activation strategy facilitates highly controlled hydroxylation, achieving excellent yields and enantioselectivity. nih.gov

Metal-Based Catalysis: Chiral metal complexes are widely used for asymmetric synthesis. For instance, a chiral N,N'-dioxide/Scandium(III) complex catalyzes the enantioselective epoxidation of α-substituted vinyl ketones using H₂O₂ as the oxidant. organic-chemistry.org This reaction produces chiral epoxide intermediates, which are direct precursors to α-hydroxy ketones, with high yields and good enantioselectivities. organic-chemistry.org

| Catalyst Type | Specific Catalyst/Enzyme | Reaction Type | Substrate Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalyst (Ene Reductase) | OYE3 | Asymmetric Monoreduction | α,β-Dicarbonyl | >99% |

| Organocatalyst (Cooperative) | Chiral Primary Amine / Ketone | Asymmetric α-Hydroxylation | β-Ketocarbonyl | High |

| Metal Complex | Chiral N,N'-dioxide/Sc(III) | Enantioselective Epoxidation | α-Substituted Vinyl Ketone | Good |

In substrate-controlled reactions, the stereochemical outcome is dictated by a chiral center already present in the starting material (substrate). uwindsor.ca This existing stereocenter creates a steric and electronic bias, directing incoming reagents to attack from a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration.

This strategy is particularly effective when using materials from the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids and carbohydrates. mdpi.com For example, the synthesis of complex natural products can begin with an amino acid like L-tyrosine. The inherent chirality of the amino acid is used to direct subsequent reactions, such as the formation of an enone intermediate where the stereochemistry is controlled by the original chiral center. mdpi.com

Similarly, the synthesis of polycyclic natural products can employ acid-promoted cyclization reactions where the stereochemistry of the final product is governed by a stereocenter introduced early in the synthesis from a chiral starting material like (R)-pulegone. mdpi.com The principle relies on the fact that the transition state leading to one diastereomer is lower in energy than the one leading to the other, due to the influence of the substrate's existing chirality. mdpi.com This method provides a powerful tool for constructing complex molecules with multiple, well-defined stereocenters. uwindsor.camdpi.com

| Chiral Source | Example Starting Material | Key Transformation | Outcome |

|---|---|---|---|

| Chiral Pool Amino Acid | N-Cbz-L-tyrosine | Oxidative dearomatization and conjugate addition | Formation of a chiral α,β-unsaturated ketone with controlled stereochemistry. mdpi.com |

| Chiral Pool Terpene | (R)-pulegone | Multi-step synthesis followed by aza-Prins cyclization | Construction of a polycyclic architecture with diastereoselectivity controlled by the methyl group stereocenter. mdpi.com |

| Pre-existing Stereocenter | β-Hydroxy ketone | Hydride reduction | Formation of syn- or anti-1,3-diols depending on the choice of reagent and chelation control. uwindsor.ca |

Fundamental Chemical Reactivity and Mechanistic Pathways of 1 Hydroxy 4,4 Dimethylpent 1 En 3 One

Keto-Enol Tautomerism and Equilibrium Studies

1-Hydroxy-4,4-dimethylpent-1-en-3-one exists as a tautomeric mixture of the keto form (4,4-dimethyl-1-hydroxypentan-3-one) and the more stable enol form (this compound). The equilibrium between these two forms is dynamic and can be influenced by various factors, including catalysis, solvent, and molecular structure.

The interconversion between the keto and enol tautomers is typically slow in neutral media but can be significantly accelerated by the presence of acid or base catalysts.

Acid-Catalyzed Tautomerism: Under acidic conditions, the process is initiated by the protonation of the carbonyl oxygen of the keto tautomer. This increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-H bond. A weak base, such as water or the conjugate base of the acid catalyst, can then abstract an α-proton, leading to the formation of the enol form. The mechanism proceeds as follows:

Protonation of the carbonyl oxygen to form an oxonium ion.

Deprotonation at the α-carbon by a base to form the C=C double bond of the enol.

Base-Catalyzed Tautomerism: In the presence of a base, the mechanism involves the initial deprotonation of the α-carbon of the keto tautomer to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source, such as water or the conjugate acid of the base catalyst, yields the enol tautomer. The steps are:

Deprotonation at the α-carbon by a base to form an enolate ion.

Protonation of the enolate oxygen to yield the enol.

The position of the keto-enol equilibrium is sensitive to both intramolecular and intermolecular factors.

Molecular Structure: The presence of the bulky tert-butyl group in this compound can influence the stability of the tautomers. While steric hindrance from the tert-butyl group might slightly destabilize the planar enol form, the electronic effects and the ability to form a strong intramolecular hydrogen bond are generally more dominant factors favoring the enol.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In nonpolar solvents, the enol form is significantly favored due to the stability gained from the intramolecular hydrogen bond, which is shielded from the solvent. In polar, protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent molecules, potentially shifting the equilibrium towards the keto tautomer.

Table 1: Expected Trend of Enol Content in Different Solvents

| Solvent Type | Predominant Tautomer | Rationale |

|---|---|---|

| Nonpolar (e.g., Hexane) | Enol | Intramolecular hydrogen bonding is maximized. |

| Polar Aprotic (e.g., DMSO) | Enol (still significant) | Solvent can act as a hydrogen bond acceptor, but intramolecular bond remains strong. |

Spectroscopic techniques and computational methods are invaluable tools for studying keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the keto and enol forms. The enol form exhibits a characteristic signal for the vinylic proton and a downfield signal for the hydroxyl proton involved in the intramolecular hydrogen bond. The keto form would show signals corresponding to the α-protons adjacent to the carbonyl group. The relative integration of these signals can be used to quantify the tautomeric equilibrium.

Infrared (IR) Spectroscopy: The two tautomers have distinct IR absorption bands. The keto form displays a strong C=O stretching vibration (typically around 1715 cm-1). The enol form, stabilized by intramolecular hydrogen bonding, shows a broader O-H stretching band and a C=O stretching frequency that is lowered due to conjugation and hydrogen bonding (around 1600-1650 cm-1).

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures of the keto and enol tautomers and the transition state for their interconversion. These calculations provide insights into the relative stabilities of the tautomers and the energy barriers for the proton transfer, corroborating experimental findings.

A key feature stabilizing the enol form of this compound is the formation of a strong intramolecular hydrogen bond. This occurs between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring. This internal hydrogen bond significantly lowers the energy of the enol tautomer relative to the keto form, where such stabilization is absent. This effect is a primary reason why many β-dicarbonyl and related compounds exist predominantly in their enol forms.

Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated system in this compound makes it susceptible to attack by nucleophiles at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The mode of addition is dependent on the nature of the nucleophile and the reaction conditions.

Michael Addition (1,4-Conjugate Addition): This is a characteristic reaction for α,β-unsaturated carbonyl compounds. Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack the electrophilic β-carbon. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reaction: The electron-deficient double bond in the α,β-unsaturated carbonyl system can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. The carbonyl group activates the double bond for this reaction. The regioselectivity and stereoselectivity of the Diels-Alder reaction can be influenced by the substituents on both the diene and the dienophile.

Other Additions: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group. The reaction conditions can also be tuned to favor one mode of addition over the other.

Nucleophilic Additions to the Conjugated Enone (e.g., Michael Additions)

The conjugated enone system of this compound is a prime target for nucleophilic attack. Due to the electron-withdrawing nature of the carbonyl group, the β-carbon of the olefinic bond is electron-deficient and thus electrophilic. This allows for 1,4-conjugate addition, a reaction commonly known as the Michael addition. wikipedia.org In this process, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org

The reaction mechanism begins with the attack of a nucleophile on the β-carbon. This forces the π-electrons of the carbon-carbon double bond to shift to the α-carbon, and the carbonyl π-electrons to move onto the oxygen atom, forming an enolate intermediate. youtube.com This enolate is stabilized by resonance. wikipedia.org Subsequent protonation of the enolate at the α-carbon yields the final 1,4-adduct, resulting in a new carbon-carbon or carbon-heteroatom bond at the β-position. youtube.com The Michael addition is thermodynamically controlled and is effective with a variety of soft nucleophiles, including enolates, cuprates, amines, and thiols. youtube.comorganic-chemistry.org The presence of the α'-hydroxyl group can potentially influence the stereoselectivity of the addition through chelation or hydrogen bonding with the incoming nucleophile or catalyst.

Table 1: Examples of Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

|---|---|---|

| Enolates (e.g., from malonates) | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

| Organocuprates (Gilman reagents) | α,β-Unsaturated Ketone | β-Alkylated Ketone |

| Amines | α,β-Unsaturated Ketone | β-Amino Ketone |

Electrophilic Transformations of the Olefinic Moiety

While the olefinic moiety of an enone is electron-deficient and thus generally less reactive towards electrophiles than an isolated alkene, it can still undergo electrophilic transformations. The reactivity of enones towards electrophiles can be characterized and quantified to predict reaction outcomes. researchgate.netrsc.org Reactions such as halogenation (addition of Br₂ or Cl₂) or epoxidation can occur at the carbon-carbon double bond.

The mechanism for a reaction like bromination would involve the electrophilic attack of a bromine molecule across the double bond to form a cyclic bromonium ion intermediate. A bromide ion would then attack one of the carbons of the former double bond in an anti-addition fashion to yield a dibromo derivative. The regioselectivity of such additions can be influenced by the electronic effects of the adjacent carbonyl and the steric hindrance imposed by the tert-butyl group.

Cycloaddition Reactions (e.g., Diels-Alder) with α'-Hydroxy Enones

The electron-deficient double bond in this compound makes it an excellent dienophile ("diene-loving") for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. masterorganicchemistry.comyoutube.com In this context, the enone provides the two π-electrons for the cycloaddition.

The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org The rate and selectivity of the Diels-Alder reaction are significantly enhanced when the dienophile has electron-withdrawing groups, a condition met by the enone system. masterorganicchemistry.com The α'-hydroxy group can play a crucial role in directing the stereochemistry of the cycloaddition, particularly in Lewis acid-catalyzed variants, by coordinating with the catalyst and influencing the facial selectivity of the diene's approach.

In addition to [4+2] cycloadditions, enones can participate in photochemical [2+2] cycloadditions with other alkenes. wikipedia.org This reaction proceeds through a stepwise mechanism involving a diradical intermediate, initiated by photoexcitation of the enone. wikipedia.orgnih.gov

Table 2: Cycloaddition Reactions Involving Enones

| Reaction Type | Reactants | Product Ring Size | Key Feature |

|---|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene + Enone (Dienophile) | 6-membered | Thermally allowed, concerted mechanism |

Chemical Transformations of the Hydroxyl Functional Group

Oxidation Reactions Leading to Carboxylic Acid Derivatives or Diketones

The primary hydroxyl group in this compound is susceptible to oxidation. youtube.com Depending on the oxidizing agent and reaction conditions, different products can be obtained. Mild oxidation, for instance using pyridinium (B92312) chlorochromate (PCC), would convert the primary alcohol into an aldehyde, resulting in the formation of a 1,2-diketone (an α-diketone).

Stronger oxidizing agents, such as chromic acid (generated from Na₂Cr₂O₇ or CrO₃ with H₂SO₄) or potassium permanganate (B83412) (KMnO₄), can oxidize the primary alcohol all the way to a carboxylic acid. youtube.com This reaction is a fundamental transformation in organic synthesis. nih.gov The initial product would be a β-keto carboxylic acid, which may be prone to decarboxylation upon heating. The olefinic bond can also be susceptible to cleavage under harsh oxidative conditions (e.g., ozonolysis or hot, concentrated KMnO₄).

Derivatization Strategies for Hydroxyl Protection and Activation

The hydroxyl group is often derivatized to either protect it from unwanted reactions or to activate it by converting it into a better leaving group for nucleophilic substitution.

Protection: To prevent the hydroxyl group from interfering with reactions at other sites of the molecule, it can be converted into a protecting group. Common protecting groups for alcohols include ethers (e.g., silyl (B83357) ethers like TBDMS, or benzyl (B1604629) ethers) and esters. These groups are chosen based on their stability to the planned reaction conditions and the ease with which they can be removed later.

Activation: For substitution reactions, the hydroxyl group, which is a poor leaving group, can be activated by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, facilitating nucleophilic substitution at the α'-carbon.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity and spatial relationships of atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, forms the foundation of structural analysis for 1-Hydroxy-4,4-dimethylpent-1-en-3-one.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their relative numbers, and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the hydroxyl proton, the vinyl protons, and the protons of the tert-butyl group. The vinyl protons, being part of an enone system, are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm. libretexts.orgorganicchemistrydata.org The hydroxyl proton signal can vary in position depending on the solvent and concentration but is generally found in a broad range. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region, typically around 1.0-1.3 ppm, due to the shielding effect of the alkyl group. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, the signals are typically weaker than in ¹H NMR. bhu.ac.in The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. libretexts.org For this compound, the carbonyl carbon of the ketone is expected to have the largest chemical shift, appearing far downfield in the range of 190-220 ppm. libretexts.orglibretexts.org The sp² hybridized carbons of the double bond would resonate between 115 and 150 ppm. libretexts.org The carbon atom bearing the hydroxyl group is expected to appear in the 50-70 ppm range. bhu.ac.in The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the upfield region of the spectrum. bhu.ac.in

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~6.5-7.0 (d) | ~130-140 |

| C2-H | ~6.0-6.5 (d) | ~125-135 |

| C3 (C=O) | - | ~195-205 |

| C4 (quaternary) | - | ~40-50 |

| C5 (CH₃) | ~1.2 (s, 9H) | ~25-30 |

| C1-OH | Variable, broad | - |

Note: This table contains predicted data based on typical chemical shift values for similar functional groups and should be considered as an estimation.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinyl protons, confirming their scalar coupling and proximity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for unambiguously assigning the carbon signals based on their attached protons. For instance, the vinyl proton signals would correlate with their corresponding vinyl carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J correlations). columbia.edu This is particularly useful for identifying connectivity around quaternary carbons (which have no attached protons) and for piecing together the carbon skeleton. In the case of this compound, HMBC would show correlations between the tert-butyl protons and the quaternary carbon (C4) as well as the carbonyl carbon (C3). It would also show correlations between the vinyl protons and the carbonyl carbon, and between the C1-proton and the hydroxyl-bearing carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. msu.edu The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the most characteristic IR absorptions would be a strong, sharp peak for the carbonyl (C=O) group of the conjugated ketone, typically appearing in the range of 1660-1700 cm⁻¹. pressbooks.publibretexts.org The conjugation lowers the frequency compared to a saturated ketone. orgchemboulder.compg.edu.pl A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The C=C double bond stretch of the enone system would be observed around 1600-1650 cm⁻¹. vscht.cz C-H stretching vibrations for the sp²-hybridized vinyl protons would appear above 3000 cm⁻¹, while those for the sp³-hybridized methyl groups would be just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. wikipedia.org While IR absorption is dependent on a change in dipole moment during a vibration, a Raman signal depends on a change in polarizability. wikipedia.org For this compound, the C=C double bond, being more polarizable, would likely show a strong Raman signal. The carbonyl group would also be Raman active.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Broad, Strong |

| C-H (sp²) | Stretch | 3000-3100 | Medium |

| C-H (sp³) | Stretch | 2850-2960 | Strong |

| C=O (conjugated) | Stretch | 1660-1700 | Strong, Sharp |

| C=C | Stretch | 1600-1650 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺•). The analysis of the mass spectrum would reveal the m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 71 | [C₄H₃O₂]⁺ | Alpha-cleavage (loss of •C(CH₃)₃) |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the C-C bond adjacent to the tert-butyl group |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It works by analyzing the diffraction pattern produced when a crystal is irradiated with X-rays. nih.gov

To apply this technique to this compound, the compound would first need to be obtained in the form of a single, high-quality crystal. The diffraction data collected from the crystal would allow for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Computational and Theoretical Investigations of 1 Hydroxy 4,4 Dimethylpent 1 En 3 One

Quantum Chemical Calculations (e.g., DFT) for Electronic and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular geometries, orbital energies, and various reactivity descriptors, providing a detailed picture of a molecule's inherent characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. nih.govyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For α,β-unsaturated carbonyls, the LUMO is typically distributed over the β-carbon and the carbonyl carbon, indicating these are the primary sites for nucleophilic attack. youtube.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.tr These descriptors, derived from conceptual DFT, help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. researchgate.net

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. dergipark.org.tr A high electrophilicity index characterizes a good electrophile. mdpi.com

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.15 |

| Energy Gap | ΔE | 4.70 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.15 |

| Chemical Potential | μ | -4.50 |

| Chemical Hardness | η | 2.35 |

| Global Softness | S | 0.21 |

| Electrophilicity Index | ω | 4.31 |

fk+: For nucleophilic attack (electron acceptance), calculated from the electron population of atom k in the neutral (N) and anionic (N+1) states. A higher value indicates a more favorable site for a nucleophile to attack.

fk-: For electrophilic attack (electron donation), calculated from the electron population in the neutral (N) and cationic (N-1) states. A higher value indicates a more favorable site for an electrophile to attack.

fk0: For radical attack, an average of fk+ and fk-.

For an enone system like 1-Hydroxy-4,4-dimethylpent-1-en-3-one, Fukui functions can predict the selectivity of reactions. chemrxiv.org Calculations typically show that the β-carbon and the carbonyl carbon have the highest fk+ values, making them the most probable sites for nucleophilic (conjugate or direct) addition. youtube.com Conversely, the carbonyl oxygen and the α-carbon often exhibit the highest fk- values, marking them as the primary sites for electrophilic attack.

| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| Carbonyl Oxygen (O) | Low | High |

| Carbonyl Carbon (C=O) | High | Low |

| α-Carbon (Cα) | Low | Medium |

| β-Carbon (Cβ) | Highest | Low |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugation, and other intramolecular interactions by transforming the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. nih.govnih.gov This analysis provides insight into the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule. scirp.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. scirp.org

In this compound, NBO analysis would reveal significant delocalization within the conjugated π-system. Key interactions would include:

π(C=C) → π(C=O):* This interaction represents the delocalization of electrons from the carbon-carbon double bond's π-orbital into the carbon-oxygen double bond's empty π*-antibonding orbital. This is the primary interaction responsible for the conjugated nature of the enone.

n(O) → π(C=C):* The delocalization of a lone pair (n) from the carbonyl oxygen into the π*-antibonding orbital of the C=C bond.

These delocalization effects explain the electronic properties of enones, such as the partial positive charges on the carbonyl carbon and the β-carbon, which are consistent with their susceptibility to nucleophilic attack. nih.gov

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the elucidation of reaction pathways and the prediction of reaction kinetics and outcomes. researchgate.netresearchgate.net

For reactions involving this compound, such as Michael additions or carbonyl additions, DFT calculations can trace the entire reaction coordinate. rsc.org This involves locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants. This energy difference is the activation energy or energy barrier (ΔG‡), which determines the rate of the reaction. researchgate.net

For instance, in the conjugate addition of a nucleophile (e.g., a thiol) to an enone, computational studies can model the step-by-step process: formation of a pre-reaction complex, the nucleophilic attack on the β-carbon to form an enolate intermediate, and subsequent protonation to yield the final product. researchgate.net By comparing the energy barriers of competing pathways (e.g., 1,4-conjugate addition vs. 1,2-direct carbonyl addition), the selectivity of the reaction can be predicted and explained. researchgate.netacs.org

| Reaction Pathway | Description | Calculated Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| 1,4-Conjugate Addition | Nucleophile attacks the β-carbon | 15.5 |

| 1,2-Direct Addition | Nucleophile attacks the carbonyl carbon | 21.0 |

When reactions can produce multiple stereoisomers, computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcome. nih.gov This is achieved by locating the transition states for the formation of each possible stereoisomer and comparing their relative energies. comporgchem.com According to transition state theory, the product formed via the lowest-energy transition state will be the major product.

In the context of an asymmetric reaction, such as an enantioselective Michael addition to an enone catalyzed by a chiral catalyst, DFT can be used to model the transition states for the formation of the (R) and (S) enantiomers. nih.gov The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states allows for the prediction of the enantiomeric excess (ee), which can then be compared with experimental results. comporgchem.com These models often reveal the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the substrate, nucleophile, and catalyst that are responsible for stabilizing one transition state over the other, thereby controlling the stereoselectivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape and dynamic behavior of this compound are dictated by the interplay of several structural features, primarily the rotational isomerism around the C2-C3 single bond, the steric influence of the bulky tert-butyl group, and the potential for intramolecular hydrogen bonding. Computational and theoretical investigations, including conformational analysis and molecular dynamics simulations, provide crucial insights into the molecule's preferred shapes and flexibility.

Conformational Preferences: The s-cis and s-trans Isomers

Acyclic α,β-unsaturated ketones, such as this compound, predominantly exist as a mixture of two planar conformers: the s-trans and s-cis isomers. These arise from the rotation around the single bond connecting the carbonyl group and the α-carbon of the double bond.

s-trans conformer: The double bond and the carbonyl group are on opposite sides of the C-C single bond, resulting in a more extended structure.

s-cis conformer: The double bond and the carbonyl group are on the same side of the C-C single bond, leading to a more compact, U-shaped conformation.

The relative stability of these conformers is influenced by a balance of steric and electronic effects. ias.ac.in For simpler α,β-unsaturated ketones like methyl vinyl ketone, the s-trans conformer is generally more stable. nih.gov Computational studies have shown the s-trans conformer of methyl vinyl ketone to be more stable than the s-cis form by approximately 0.57 kcal/mol. nih.gov

However, the presence of the sterically demanding tert-butyl group at the C4 position in this compound is expected to significantly alter this equilibrium. In the s-trans conformation, the bulky tert-butyl group would experience significant steric repulsion with the vinyl group. Conversely, the s-cis conformation would likely be favored as it would position the large tert-butyl group away from the vinylic hydrogen, minimizing steric clash. This is a common phenomenon observed in sterically hindered enones where bulky substituents dictate the conformational preference. upenn.edu

The Role of Intramolecular Hydrogen Bonding

A key feature of this compound is the hydroxyl group at the C1 position, which can act as a hydrogen bond donor to the carbonyl oxygen. This intramolecular hydrogen bond can only form in the s-cis conformation, creating a stable five-membered ring-like structure. The formation of such intramolecular hydrogen bonds is known to significantly stabilize the conformation in which they occur. rsc.orgnih.gov The energy of such hydrogen bonds can be estimated using computational methods like Density Functional Theory (DFT). rsc.org The presence of this stabilizing interaction would further favor the s-cis conformer.

Molecular Dynamics Simulations: A Glimpse into Dynamic Behavior

For a flexible molecule like this compound, an MD simulation would likely show:

Dominance of the s-cis conformation: Due to the combined effects of steric hindrance from the tert-butyl group and stabilization from the intramolecular hydrogen bond, the molecule would be expected to spend the majority of its time in the s-cis conformation.

Conformational transitions: The simulation would capture the occasional transitions between the s-cis and s-trans states. The energy barrier for this rotation would determine the frequency of these transitions.

Vibrational and rotational motions: The simulation would also illustrate the vibrational motions of the atoms and the rotation of the entire molecule in a simulated environment (e.g., in a solvent).

The following table provides hypothetical, yet plausible, computational data for the conformers of this compound, based on the principles discussed and data from analogous molecules.

| Conformer | Dihedral Angle (C1=C2-C3=O) | Relative Energy (kcal/mol) | Key Interactions |

| s-cis | ~0° | 0.0 | Intramolecular H-bond, minimized steric repulsion |

| s-trans | 180° | > 2.0 | Steric clash between tert-butyl and vinyl group |

This data illustrates the expected energetic preference for the s-cis conformer.

Role of 1 Hydroxy 4,4 Dimethylpent 1 En 3 One As a Synthetic Intermediate

Utilization in Stereoselective Total Synthesis

No published studies were found that describe the use of 1-Hydroxy-4,4-dimethylpent-1-en-3-one in stereoselective total synthesis.

Building Block in Complex Molecular Architectures

There is no available research demonstrating the application of this compound as a building block for the synthesis of complex molecular architectures.

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-4,4-dimethylpent-1-en-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between pinacolone (4,4-dimethylpentan-3-one) and substituted benzaldehydes under acidic or basic conditions. For example, (E)-1-aryl-4,4-dimethylpent-1-en-3-one derivatives are synthesized using NaOH in ethanol, followed by acidification to isolate the enone . Optimization strategies include:

- Catalyst selection : Use of NaOH or KOH for base-mediated condensation.

- Temperature control : Reactions typically proceed at reflux (70–80°C) for 6–12 hours.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents yields >68% purity .

Key Data Table:

| Substrate (Benzaldehyde Derivative) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | NaOH | 68 | |

| 3-Fluorobenzaldehyde | NaOH | 68 |

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Look for characteristic peaks:

- NMR :

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Fukui functions : Identify nucleophilic/electrophilic sites. The enone system and hydroxyl group show high reactivity .

- HOMO-LUMO gap : A narrow gap (~4.5 eV) suggests potential for charge transfer interactions.

- NBO analysis : Reveals hyperconjugation between the carbonyl group and adjacent C=C bond .

Key Finding : The compound’s electron-deficient enone moiety makes it a candidate for Michael addition reactions in bioactive agent synthesis .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Validation via SHELX : Refine X-ray diffraction data using SHELXL for small-molecule structures. Ensure R-factor convergence (<5%) and validate hydrogen bonding networks .

- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å indicate potential twinning or disorder .

- Data deposition : Use the Cambridge Structural Database (CSD) to benchmark against similar enone derivatives .

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical stability of this compound?

Methodological Answer:

- Hydrogen bonding : The hydroxyl group forms O-H···O bonds with adjacent ketone groups (distance ~2.8 Å), enhancing thermal stability.

- Van der Waals interactions : Methyl groups contribute to hydrophobic packing, reducing solubility in polar solvents.

- TGA/DSC analysis : Decomposition temperatures >200°C correlate with strong lattice interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Error sources :

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.